1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide
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Overview
Description
1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Construction of the isoxazolo[2,3-a]pyridine moiety: This step may involve cycloaddition reactions or other ring-forming strategies.
Coupling with piperidinecarboxamide: The final step involves coupling the intermediate with piperidinecarboxamide using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under conditions such as reflux in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-pyridin-2-ylmethyl)-4-piperidinecarboxamide
- 1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxylate
Uniqueness
1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide is unique due to its specific combination of heterocyclic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridin-2-ylmethyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN5O2/c19-16-4-5-17(22-21-16)23-9-6-13(7-10-23)18(25)20-12-15-11-14-3-1-2-8-24(14)26-15/h4-5,13-15H,1-3,6-12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAJWQPJGFVSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CC(O2)CNC(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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